2-Nitro-3-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

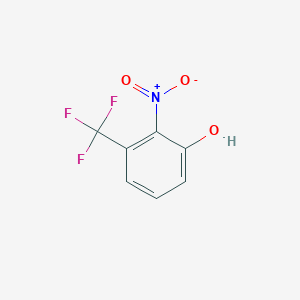

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWSGZHZNIOCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633875 | |

| Record name | 2-Nitro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-72-1 | |

| Record name | 2-Nitro-3-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Nitro-3-(trifluoromethyl)phenol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Nitro-3-(trifluoromethyl)phenol. Due to the limited availability of detailed experimental data in publicly accessible literature, this document primarily summarizes information from chemical databases and suppliers. It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this compound.

Core Physical and Chemical Properties

This compound is a solid organic compound. Its chemical structure incorporates a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| CAS Number | 386-72-1 | [1] |

| Appearance | Solid | |

| Melting Point | 69 - 71 °C | |

| pKa (Predicted) | 5.66 ± 0.10 | |

| XLogP3 (Predicted) | 2.8 | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H | [1] |

| InChIKey | KLWSGZHZNIOCPO-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)O)--INVALID-LINK--[O-])C(F)(F)F | [1] |

Synthesis and Purification

General Synthetic Approach: Nitration of 3-(Trifluoromethyl)phenol

A plausible synthetic route to this compound is the direct nitration of 3-(trifluoromethyl)phenol. This type of electrophilic aromatic substitution typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The hydroxyl group of the phenol is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Therefore, the nitration of 3-(trifluoromethyl)phenol is expected to yield a mixture of isomers, including this compound, 4-Nitro-3-(trifluoromethyl)phenol, and 6-Nitro-3-(trifluoromethyl)phenol.

General Purification Strategy:

The purification of the desired this compound from the isomeric mixture would likely involve chromatographic techniques.

-

Column Chromatography: This is a standard method for separating isomers with different polarities. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) would likely be effective.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC using a reverse-phase column could be employed.[2][3]

Recrystallization is another potential purification method, provided a suitable solvent system can be identified that selectively crystallizes the target isomer.[4]

Spectral Data

No experimentally-derived NMR, IR, or Mass Spectra for this compound have been identified in the public domain. The following sections provide general expectations for the spectral characteristics of this molecule based on its structure.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms bearing the hydroxyl, nitro, and trifluoromethyl groups showing characteristic downfield shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). The C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.11 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity of this compound. However, based on the activities of structurally related compounds, some potential biological effects can be hypothesized.

Potential Cytotoxicity

Nitrophenols have been shown to exhibit varying levels of cytotoxicity.[5][6] The presence of the electron-withdrawing nitro and trifluoromethyl groups could potentially contribute to cytotoxic effects. Standard assays to evaluate this would include the MTT or LDH assays on various cell lines.[5]

Potential Antimicrobial Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties.[7][8] The trifluoromethyl group is often incorporated into molecules to enhance their biological activity.[7][9] Therefore, it is plausible that this compound could exhibit antimicrobial activity. This could be assessed using minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.[7]

Potential Enzyme Inhibition

Phenolic compounds have been reported to inhibit various enzymes.[10][11][12] The specific inhibitory profile of this compound would need to be determined experimentally through enzyme inhibition assays against a range of target enzymes.

Conclusion

This compound is a chemical compound with defined basic physical properties. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization and biological activity. The information provided in this guide serves as a starting point for researchers interested in this molecule. Further experimental investigation is required to fully elucidate its synthesis, purification, spectral properties, and potential biological functions.

References

- 1. This compound | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole ...: Ingenta Connect [ingentaconnect.com]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of ascorbate oxidase by phenolic compounds. Enzymatic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Nitro-3-(trifluoromethyl)phenol" CAS number and molecular structure

CAS Number: 386-72-1

Molecular Formula: C₇H₄F₃NO₃

Molecular Weight: 207.11 g/mol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-3-(trifluoromethyl)phenol. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid, light yellow to yellow compound.[1][2] Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 386-72-1 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][2][4] |

| Molecular Weight | 207.11 g/mol | [2][3][4] |

| Appearance | Solid, Light yellow to yellow | [1][2] |

| Melting Point | 69 - 71 °C | [1] |

| 74 °C | [5] | |

| Boiling Point (Predicted) | 236.4 ± 40.0 °C | [2] |

| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.66 ± 0.10 | [2] |

| InChI | 1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H | [1][4] |

| InChIKey | KLWSGZHZNIOCPO-UHFFFAOYSA-N | [1][4] |

| SMILES | Oc1cccc(c1--INVALID-LINK--=O)C(F)(F)F | [5] |

Molecular Structure

The molecular structure of this compound consists of a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position.

Synonyms:

Experimental Data

Synthesis

Spectroscopic Data

Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. While data for isomers and related compounds exist, they are not directly applicable for the precise characterization of this specific molecule.

Biological Activity and Signaling Pathways

Information regarding the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound is not available in the current scientific literature. Generally, nitro-containing compounds and phenols are known to exhibit a wide range of biological activities.

Generalized Experimental Workflow

Due to the absence of specific experimental protocols for this compound, a generalized workflow for the characterization of a novel phenol derivative is presented below. This diagram illustrates a logical sequence of steps that would typically be followed in a research setting.

Caption: Generalized workflow for the synthesis, characterization, and evaluation of a novel chemical entity.

References

- 1. 2-nitro-3-trifluoromethylphenol [stenutz.eu]

- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 3. This compound | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 386-72-1 [sigmaaldrich.com]

"2-Nitro-3-(trifluoromethyl)phenol" solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Nitro-3-(trifluoromethyl)phenol

Introduction

This compound is an aromatic organic compound of interest in various fields of chemical research and development. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This technical guide provides a comprehensive overview of the available solubility data for this compound and its isomers. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative data and quantitative information for structurally related compounds to provide a broader context. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is presented, alongside a workflow diagram to guide researchers in this process.

Solubility Data

The following table summarizes the available solubility data for this compound and its related isomers.

| Compound | Solvent | Solubility | Temperature | Source |

| 4-Nitro-3-(trifluoromethyl)phenol | Methanol | Soluble | Not Specified | [4] |

| 4-Nitro-3-(trifluoromethyl)phenol | Water | 15.05 g/L | 20 °C | [4] |

| 2-Nitro-4-(trifluoromethyl)phenol | General Organic Solvents | Soluble | Not Specified | [3] |

| 2-Nitro-4-(trifluoromethyl)phenol | Alcohols | Soluble | Not Specified | [3] |

| 4-Nitrophenol | Ethanol | Soluble | Not Specified | [5] |

| 4-Nitrophenol | Acetone | Soluble | Not Specified | [5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the common "shake-flask" technique.[1]

Objective: To determine the saturation concentration of a solid organic compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with agitation

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

The solid compound of interest (solute)

-

The organic solvent of interest

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid compound to a vial. The amount should be more than what is expected to dissolve to ensure that a saturated solution is formed and some solid remains.[6]

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a period to let the excess solid settle.[6]

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of organic compound solubility.

Caption: Workflow for determining organic compound solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, an understanding of its solubility can be inferred from the behavior of its structural isomers and the general principles of chemical solubility. The provided qualitative data for related compounds and the detailed experimental protocol offer a solid foundation for researchers and drug development professionals to conduct their own solubility studies. The visualized workflow provides a clear, step-by-step guide for these experimental endeavors. Further research is necessary to establish a comprehensive and quantitative solubility profile for this compound, which will be invaluable for its future applications.

References

An In-depth Technical Guide to the Health and Safety of 2-Nitro-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2-Nitro-3-(trifluoromethyl)phenol (CAS RN: 386-72-1). Due to the limited specific toxicological data for this compound, information from structurally related isomers, such as 4-Nitro-3-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol, has been included to provide a more complete hazard assessment. All data should be handled with the understanding that it serves as a guide in the absence of direct studies on this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. These properties are crucial for understanding the substance's behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₃ | PubChem[1] |

| Molecular Weight | 207.11 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 69 - 71 °C | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

(Data sourced from Sigma-Aldrich)

Signal Word: Warning

Hazard Pictogram:

Toxicological Data

| Data Type | Species | Route | Value | Source |

| LD50 | Rat | Oral | 141 mg/kg (female) | PubChem[2] |

| LD50 | Rat | Oral | 160 mg/kg (male) | Fisher Scientific[3] |

| LD50 | Mammal (species unspecified) | Oral | 500 mg/kg | ChemicalBook[4] |

| LC50 | Rana catesbeiana (Bullfrog) | Freshwater Static | 1500 µg/L for 96 hr | PubChem[2] |

| LC50 | Petromyzon marinus (Lamprey) | - | 1.6-2.45 mg/L | MedChemExpress[5][6] |

Note: This data is for the isomer 4-Nitro-3-(trifluoromethyl)phenol and should be used with caution as a surrogate for this compound.

The toxicity of 4-Nitro-3-(trifluoromethyl)phenol is known to be due to its ability to uncouple oxidative phosphorylation.[5][6]

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this chemical.

| Protection Type | Required PPE | Specifications and Best Practices |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield should be worn over the goggles, especially when there is a risk of splashing.[7][8][9] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Inspect gloves for integrity before use and change them immediately if contaminated.[9][10] |

| Body Protection | Flame-Retardant Lab Coat and Chemical-Resistant Apron | A fully buttoned lab coat is required. For splash risks, a chemical-resistant apron should be worn over the lab coat.[10] |

| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[11] |

Engineering Controls

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[11] Ensure adequate ventilation, especially in confined areas.[12]

Safe Handling and Storage

-

Avoid ingestion and inhalation.[7]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store away from incompatible materials such as oxidizing agents.[12]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][13] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[13] For phenol-based compounds, after initial water irrigation, swabbing the affected area with Polyethylene Glycol 300 (PEG) is recommended.[14][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[14][16] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and able to swallow, give 4-8 oz (1 c) of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[14][15] |

Accidental Release and Firefighting Measures

Accidental Release

-

Use personal protective equipment.[12]

-

Ensure adequate ventilation.[12]

-

Keep people away from and upwind of the spill/leak.[12]

-

Prevent product from entering drains.[8]

-

Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[8]

Firefighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: May decompose upon combustion to generate poisonous fumes.[12]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Experimental Protocols and Workflows

Detailed experimental protocols for toxicological studies of this compound are not available in the public domain. However, a general workflow for handling hazardous chemicals in a research setting is presented below.

Caption: General workflow for handling hazardous chemicals.

As no specific signaling pathways for the toxicity of this compound have been identified, a diagram illustrating a potential mechanism of toxicity based on its structural analog, 4-Nitro-3-(trifluoromethyl)phenol, is provided. This is a hypothetical pathway and requires experimental validation.

Caption: Hypothetical toxicity pathway for nitrophenols.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data for this compound is limited, information from its isomers suggests that it is likely to be harmful if swallowed, inhaled, or in contact with skin. Researchers and all personnel handling this substance must adhere to strict safety protocols to minimize the risk of exposure and ensure a safe working environment. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. This compound | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL CAS#: 88-30-2 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. angenechemical.com [angenechemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 15. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 16. qub.ac.uk [qub.ac.uk]

"2-Nitro-3-(trifluoromethyl)phenol" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling guidelines for 2-Nitro-3-(trifluoromethyl)phenol (CAS No. 386-72-1). The information is compiled from various chemical supplier databases and safety data sheets to ensure a reliable resource for laboratory and research applications.

Chemical Identification and Properties

This compound is a substituted aromatic compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 386-72-1 | [2][3] |

| Molecular Formula | C₇H₄F₃NO₃ | [2][4] |

| Molecular Weight | 207.11 g/mol | [1][4] |

| Physical Form | Solid | |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 69 - 71 °C | |

| Boiling Point (Predicted) | 236.4 ± 40.0 °C | [4] |

| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 5.66 ± 0.10 | [4] |

| Purity | 95% |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

A summary of precautionary statements is provided in the table below.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Response | P330 | Rinse mouth. |

| Response | P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell. |

| Response | P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |

| Response | P363 | Wash contaminated clothing before reuse. |

| Storage | P402 + P404 | Store in a dry place. Store in a closed container. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological and Ecotoxicological Data

Similarly, specific ecotoxicity data for this compound is not available. Information found for other isomers, such as 4-Nitro-3-(trifluoromethyl)phenol (TFM), which is a known lampricide, may not be representative of the ecotoxicological profile of the 2-nitro isomer.[5][6][7]

Experimental Protocols and Handling

Detailed, peer-reviewed experimental protocols for the synthesis or specific applications of this compound are not widely published. The handling and storage procedures should be in accordance with the precautionary statements and general laboratory safety practices.

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates a generalized workflow for safely handling this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound.

First Aid Measures

The following logical diagram outlines the recommended first aid procedures in case of exposure, based on the compound's hazard profile.

Caption: First aid decision pathway for exposure to this compound.

References

- 1. This compound | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 386-72-1 | this compound - Capot Chemical [capotchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 386-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. catalog.data.gov [catalog.data.gov]

Discovery and history of "2-Nitro-3-(trifluoromethyl)phenol"

An In-depth Technical Guide to 2-Nitro-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound this compound. Due to the limited specific literature on this particular isomer, this guide also incorporates data from closely related analogues to provide a broader context for its potential properties and applications.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position. The presence of both a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group suggests that this molecule may possess interesting chemical and biological properties, making it a potential candidate for investigation in medicinal chemistry and materials science.

Discovery and History

The specific discovery and detailed historical account of this compound are not well-documented in readily accessible scientific literature. It is likely a compound that has been synthesized as part of broader chemical libraries or as an intermediate in the synthesis of more complex molecules. The development of nitrated and fluorinated aromatic compounds has been a significant area of research in organic chemistry for many decades, driven by the unique properties these functional groups impart to molecules. General methods for the synthesis of substituted phenols and nitrated aromatic compounds are well-established.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₃ | PubChem[1] |

| Molecular Weight | 207.11 g/mol | PubChem[1] |

| CAS Number | 386-72-1 | Sigma-Aldrich, PubChem[1][2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 69 - 71 °C | Sigma-Aldrich[2] |

| Purity | 95% | Sigma-Aldrich[2] |

| IUPAC Name | This compound | PubChem[1] |

Synonyms:

-

3-Hydroxy-2-nitrobenzotrifluoride[1]

-

Phenol, 2-nitro-3-(trifluoromethyl)-[1]

-

alpha,alpha,alpha-trifluoro-2-nitro-m-cresol[1]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

A potential synthetic pathway could involve the nitration of 3-(trifluoromethyl)phenol.

Reaction: Nitration of 3-(trifluoromethyl)phenol.

Reagents and Materials:

-

3-(trifluoromethyl)phenol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol in a minimal amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture (a pre-mixed solution of nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a generalized and hypothetical protocol. The regioselectivity of the nitration would need to be carefully controlled, as nitration of a meta-substituted phenol can lead to a mixture of isomers.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

While specific spectral data for this compound is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR Spectral Data: The aromatic region would show complex splitting patterns for the three protons on the phenyl ring, influenced by the hydroxyl, nitro, and trifluoromethyl groups.

Expected ¹³C NMR Spectral Data: The spectrum would show seven distinct carbon signals corresponding to the aromatic carbons and the trifluoromethyl carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups.

Expected IR Spectral Data:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C-F stretching bands for the trifluoromethyl group.

-

C=C stretching bands for the aromatic ring.

Potential Biological Activities and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activities or signaling pathways of this compound. However, based on the activities of structurally related compounds, some potential areas of interest can be inferred.

-

Antimicrobial Activity: Many nitrophenolic compounds exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism.

-

Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic nature of the molecule could allow it to interact with the active sites of various enzymes.

-

Herbicidal/Pesticidal Activity: Some nitrophenols, such as the isomeric 4-Nitro-3-(trifluoromethyl)phenol (also known as TFM), are used as lampricides to control sea lamprey populations in the Great Lakes[3]. This suggests that this compound could also possess pesticidal properties.

Further research, including in vitro and in vivo screening, would be necessary to determine the actual biological profile of this compound.

Visualizations

General Synthetic and Characterization Workflow

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields. While specific data on its discovery, detailed synthesis, and biological activity are currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related molecules. The proposed synthetic route and characterization methods offer a starting point for researchers interested in exploring this compound. Further empirical studies are essential to fully elucidate its properties and potential applications.

References

Unlocking the Research Potential of 2-Nitro-3-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential research avenues for the novel compound, 2-Nitro-3-(trifluoromethyl)phenol. While direct experimental data on this specific molecule is limited, its structural features—a nitrophenol core combined with a trifluoromethyl group—suggest a rich landscape for investigation in medicinal chemistry, toxicology, and materials science. This document outlines promising research areas, details relevant experimental protocols, and presents key data in a structured format to facilitate further scientific inquiry. By analogy with structurally related compounds, this compound is hypothesized to exhibit potent biological activities, including mitochondrial uncoupling, cytotoxicity, antimicrobial effects, and enzyme inhibition. The strategic placement of the nitro and trifluoromethyl groups on the phenol ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for drug discovery and development programs.

Introduction

This compound is an aromatic organic compound with the molecular formula C₇H₄F₃NO₃[1]. Its structure combines the well-known biological activity of nitrophenols with the unique physicochemical properties conferred by a trifluoromethyl group. The nitro group, a strong electron-withdrawing moiety, is known to enhance the electrophilicity and reactivity of phenolic compounds[2]. The trifluoromethyl group is a key pharmacophore in modern drug design, known to improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets[3][4][5].

The isomeric compound, 4-Nitro-3-(trifluoromethyl)phenol, is a registered lampricide, highlighting the potential for potent biological activity within this class of molecules. However, the specific biological profile of this compound remains unexplored. This guide aims to bridge this knowledge gap by proposing a roadmap for its systematic investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols, predicting bioavailability, and understanding its potential interactions with biological systems.

| Property | Value | Source |

| CAS Number | 386-72-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₄F₃NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 207.11 g/mol | --INVALID-LINK--[1] |

| Melting Point | 69-71 °C | Sigma-Aldrich |

| pKa (Predicted) | 5.66 ± 0.10 | ChemicalBook[6] |

| XLogP3 (Predicted) | 2.8 | --INVALID-LINK--[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook[6] |

| Synonyms | 3-Hydroxy-2-nitrobenzotrifluoride, α,α,α-trifluoro-2-nitro-m-cresol | --INVALID-LINK--[1] |

Potential Research Areas

Based on the structural characteristics of this compound and the known activities of related compounds, several key research areas are proposed. A logical workflow for investigating these areas is depicted in the following diagram.

Mitochondrial Toxicity and Uncoupling of Oxidative Phosphorylation

Nitrophenols are classic uncouplers of oxidative phosphorylation, a mechanism famously exploited by the weight-loss drug 2,4-dinitrophenol (DNP)[7]. These compounds act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane and thereby uncoupling electron transport from ATP synthesis[3][8][9]. This leads to a decrease in ATP production and an increase in heat generation. The presence of the electron-withdrawing nitro and trifluoromethyl groups in this compound makes it a prime candidate for investigation as a mitochondrial uncoupler.

Key Research Questions:

-

Does this compound disrupt mitochondrial membrane potential?

-

Does it increase the oxygen consumption rate in isolated mitochondria or whole cells?

-

What is its effect on cellular ATP levels?

-

Can it induce a shift in cellular metabolism from oxidative phosphorylation to glycolysis?

In Vitro Cytotoxicity

Phenolic compounds are known to exhibit cytotoxic effects through various mechanisms, including membrane disruption, protein denaturation, and induction of oxidative stress[10][11]. The cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines and normal cell lines to determine its potency and selectivity.

Key Research Questions:

-

What is the IC₅₀ value of the compound against various cancer cell lines (e.g., breast, colon, lung)?

-

Does it show selective toxicity towards cancer cells over normal cells?

-

What is the mechanism of cell death (apoptosis vs. necrosis)?

Antimicrobial Activity

The nitro group is a common feature in many antimicrobial drugs, where it can be reduced to cytotoxic radical species under anaerobic conditions[12]. Phenolic compounds also possess inherent antimicrobial properties. Therefore, this compound should be screened for its activity against a broad spectrum of pathogenic bacteria and fungi.

Key Research Questions:

-

What is the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against representative Gram-positive and Gram-negative bacteria and fungi?

-

Is it effective against antibiotic-resistant strains?

-

What is its effect on biofilm formation?[13]

Enzyme Inhibition

The rigid aromatic structure and the presence of hydrogen-bonding and electron-withdrawing groups suggest that this compound could act as an inhibitor of various enzymes. Screening against a panel of therapeutically relevant enzymes could uncover novel biological activities.

Potential Enzyme Targets:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy for the treatment of Alzheimer's disease[14][15].

-

Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is relevant for cosmetics and the treatment of hyperpigmentation disorders[15].

-

α-Amylase and α-Glucosidase: Inhibition of these enzymes can modulate postprandial hyperglycemia, a therapeutic approach for type 2 diabetes[15][16].

-

Lipase: Inhibition of pancreatic lipase can reduce the absorption of dietary fats and is a strategy for weight management[16].

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Synthesis of this compound

A potential synthetic route can be adapted from the preparation of related trifluoromethyl-substituted phenols[17][18]. A plausible method involves the nitration of 3-(trifluoromethyl)phenol.

Protocol:

-

Dissolve 3-(trifluoromethyl)phenol in a suitable solvent (e.g., glacial acetic acid or sulfuric acid).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the crude product, wash with cold water until the filtrate is neutral, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its purity by HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

-

Seed cells (e.g., HeLa, A549, or a cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low potential, JC-1 remains in a monomeric form and fluoresces green.

Protocol:

-

Culture cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a known uncoupler like CCCP as a positive control.

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of medium containing JC-1 dye (typically 2-10 µg/mL) to each well and incubate for 15-30 minutes at 37 °C.

-

Wash the cells with PBS to remove the excess dye.

-

Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare an inoculum of the test microorganism standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the standardized inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

To facilitate comparative analysis, all quantitative data should be summarized in clear and concise tables.

Table 2: Proposed Table for In Vitro Cytotoxicity Data

| Cell Line | Histology | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |

| Cancer Cell Lines | |||

| MCF-7 | Breast Adenocarcinoma | ||

| HCT-116 | Colorectal Carcinoma | ||

| A549 | Lung Carcinoma | ||

| Normal Cell Line | |||

| HBL-100 | Normal Breast | ||

| SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line |

Table 3: Proposed Table for Antimicrobial Activity Data

| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ||

| Escherichia coli | Gram-negative | ||

| Pseudomonas aeruginosa | Gram-negative | ||

| Candida albicans | Fungus |

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its unique combination of a nitrophenol scaffold and a trifluoromethyl substituent warrants a thorough investigation into its biological activities. The proposed research areas—mitochondrial uncoupling, cytotoxicity, antimicrobial effects, and enzyme inhibition—provide a solid foundation for uncovering its therapeutic or toxicological potential. The experimental protocols detailed in this guide offer a practical starting point for researchers to embark on the systematic evaluation of this intriguing molecule. The findings from these studies will be crucial in determining the future applications of this compound in drug discovery and other scientific disciplines.

References

- 1. This compound | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. Mitochondrial Toxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 8. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 13. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 14. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]

- 15. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 17. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 18. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

The Strategic Utility of 2-Nitro-3-(trifluoromethyl)phenol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitro-3-(trifluoromethyl)phenol is a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique trifluoromethyl and nitro group substitutions on the phenol ring impart distinct chemical properties that are highly sought after in the design of complex molecules with enhanced biological activity, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 69 - 71 °C | [2] |

| CAS Number | 386-72-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C(=C1)O)--INVALID-LINK--[O-])C(F)(F)F | [1] |

| InChIKey | KLWSGZHZNIOCPO-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct nitration of 3-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl group and the directing effect of the hydroxyl group influence the regioselectivity of the nitration. While specific literature detailing a high-yield, single-isomer synthesis is scarce, a general procedure can be adapted from established phenol nitration protocols.

Proposed Experimental Protocol: Nitration of 3-(trifluoromethyl)phenol

This protocol is based on general methods for the nitration of substituted phenols and may require optimization for yield and purity of the desired 2-nitro isomer.

Materials:

-

3-(trifluoromethyl)phenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (1-2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the phenol solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product will likely be a mixture of isomers. Purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is necessary to isolate the this compound isomer.

Expected Outcome: This procedure is expected to yield a mixture of nitrated products. The distribution of isomers, including the desired this compound, will depend on the precise reaction conditions. Careful chromatographic separation is crucial for obtaining the pure target compound.

Applications as a Building Block in Organic Synthesis

The strategic placement of the nitro and trifluoromethyl groups makes this compound a versatile precursor for a variety of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, while the phenolic hydroxyl group can be alkylated or used in coupling reactions.

Key Synthetic Transformations and Experimental Protocols

1. Reduction of the Nitro Group to form 2-Amino-3-(trifluoromethyl)phenol

The reduction of the nitro group is a fundamental transformation that opens up a vast array of synthetic possibilities.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Standard hydrogenation apparatus

Procedure:

-

In a hydrogenation flask, dissolve this compound (1 equivalent) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm, though higher pressures may be used) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield 2-Amino-3-(trifluoromethyl)phenol.

2. Synthesis of N-Aryl Acetamides

The resulting 2-Amino-3-(trifluoromethyl)phenol can be acylated to form amides, which are common moieties in pharmaceutically active compounds.

Experimental Protocol: Synthesis of N-(2-hydroxy-6-(trifluoromethyl)phenyl)acetamide

Materials:

-

2-Amino-3-(trifluoromethyl)phenol

-

Acetic Anhydride or Acetyl Chloride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (as a solvent)

Procedure:

-

Dissolve 2-Amino-3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add a base such as pyridine or triethylamine (1.1-1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and a mild acid (e.g., 1M HCl) to remove the base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthetic transformations described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis of this compound.

Caption: Key transformations of the building block.

Conclusion

This compound serves as a strategically important building block for the synthesis of complex organic molecules. Its preparation via the nitration of 3-(trifluoromethyl)phenol, followed by functional group manipulations of the nitro and hydroxyl groups, provides access to a diverse range of substituted aromatic compounds. The detailed protocols provided herein offer a foundation for researchers to utilize this versatile intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. Further exploration of its reactivity will undoubtedly lead to the development of novel and potent bioactive molecules.

References

Theoretical Exploration of the Electronic Properties of 2-Nitro-3-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Nitro-3-(trifluoromethyl)phenol. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT). It details the expected electronic and structural parameters and provides a blueprint for the analysis of such data. The protocols and visualizations presented herein are designed to serve as a practical guide for researchers initiating theoretical studies on novel phenolic compounds, particularly in the context of drug design and materials science.

Introduction

Phenolic compounds are a cornerstone in medicinal chemistry and materials science due to their diverse chemical reactivity and biological activity. The introduction of electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) moieties, can significantly modulate the electronic structure and, consequently, the physicochemical and biological properties of the parent phenol molecule. This compound presents an interesting case for theoretical study due to the interplay of these substituents on its aromatic ring. Understanding its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications.

This guide details a theoretical approach using computational chemistry to elucidate the electronic characteristics of this compound. The methodologies are drawn from established computational studies on similar molecules, such as 2-nitrophenol and other trifluoromethyl-substituted aromatic compounds.

Computational Methodology

The following section outlines a detailed protocol for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for obtaining accurate results. Based on studies of similar phenolic compounds, the following level of theory is recommended:

-

Method: Density Functional Theory (DFT) with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

The first step in the computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure where the energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

Calculation of Electronic Properties

Once the geometry is optimized, a variety of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.

-

Spectroscopic Properties: Theoretical vibrational (Infrared and Raman) and electronic (UV-Visible) spectra can be simulated to aid in the interpretation of experimental spectra.

Predicted Electronic and Structural Data

The following tables summarize the expected quantitative data for this compound based on the proposed computational methodology. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | - | - |

| C-O | ~1.35 | - | - |

| O-H | ~0.97 | - | - |

| C-N | ~1.46 | - | - |

| N-O | 1.22 - 1.24 | - | - |

| C-C (CF₃) | ~1.51 | - | - |

| C-F | ~1.34 | - | - |

| C-C-O | - | ~120 | - |

| C-O-H | - | ~109 | - |

| C-C-N | - | ~119 | - |

| O-N-O | - | ~124 | - |

| C-C-C-F | - | - | ~60, 180 |

Table 2: Frontier Molecular Orbital Properties

| Property | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value |

| Ionization Potential (I) | 6.5 to 7.5 eV |

| Electron Affinity (A) | 2.0 to 3.0 eV |

| Electronegativity (χ) | 4.25 to 5.25 |

| Chemical Hardness (η) | 2.0 to 2.5 |

| Chemical Softness (S) | 0.20 to 0.25 |

| Electrophilicity Index (ω) | 3.6 to 5.5 |

Visualization of Computational Workflow and Analysis

Visual diagrams are essential for understanding the logical flow of a computational study and the relationships between different calculated properties. The following diagrams, generated using the DOT language, illustrate these concepts.

Methodological & Application

Synthesis protocol for "2-Nitro-3-(trifluoromethyl)phenol"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-Nitro-3-(trifluoromethyl)phenol, a valuable intermediate in medicinal chemistry and drug development. The protocol is based on the electrophilic nitration of 3-(trifluoromethyl)phenol. Due to the directing effects of the hydroxyl (ortho, para-directing) and trifluoromethyl (meta-directing) groups, the nitration is expected to yield a mixture of isomers, primarily the 2-nitro and 4-nitro products. This protocol outlines a method favoring ortho-nitration and a subsequent purification strategy to isolate the desired this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Parameter | Value | Reference |

| CAS Number | 386-72-1 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| Appearance | Yellow to light brown solid | --- |

| Melting Point | 69-71 °C | Commercially available data |

| ¹H NMR (CDCl₃) | Anticipated δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 5.5-6.5 (br s, 1H, OH) | Based on analogous structures |

| ¹³C NMR (CDCl₃) | Anticipated δ (ppm): 150-155 (C-OH), 135-140 (C-NO₂), 130-135 (C-CF₃), 123 (q, J(C,F) ≈ 272 Hz, CF₃), 115-125 (aromatic CH) | Based on analogous structures |

| ¹⁹F NMR (CDCl₃) | Anticipated δ (ppm): -60 to -65 | Based on analogous structures |

| IR (KBr) | Anticipated ν (cm⁻¹): 3400-3200 (O-H), 1530, 1350 (N-O), 1300-1100 (C-F) | Based on analogous structures |

Experimental Protocols

Materials and Methods

Materials:

-

3-(Trifluoromethyl)phenol (Starting Material)

-

Ammonium nitrate (NH₄NO₃)

-

Potassium bisulfate (KHSO₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Nitrating agents are corrosive and strong oxidizers. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames.

Synthesis of this compound

This protocol is adapted from a general method for the regioselective ortho-nitration of phenols.[2]

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (1.62 g, 10 mmol).

-

Add anhydrous acetonitrile (30 mL) to dissolve the starting material.

-

To this solution, add ammonium nitrate (1.60 g, 20 mmol) and potassium bisulfate (0.68 g, 5 mmol).

2. Nitration Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The starting material and the nitrated products should have different Rf values.

-

The reaction is typically complete within 2-4 hours.

3. Work-up:

-

Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite to remove any insoluble salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product will be a mixture of isomers. This mixture can be purified by silica gel column chromatography.

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing the polarity). Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound isomer. The ortho-nitrophenol isomer is typically more volatile and may have a different polarity compared to the para-isomer.[3]

-

Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

5. Characterization:

-

Dry the purified product under vacuum.

-

Determine the yield of the purified this compound.

-

Characterize the product by measuring its melting point and recording its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra. Compare the obtained data with the anticipated values in Table 1.

Visualization

Synthesis Workflow

References

Application Notes and Protocols: Regioselective Nitration of 3-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective nitration of 3-(trifluoromethyl)phenol is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals and agrochemicals. The trifluoromethyl group (-CF3), a strong electron-withdrawing group, and the hydroxyl (-OH) group, a strong activating ortho-, para-director, exert competing influences on the regiochemical outcome of electrophilic aromatic substitution. This inherent electronic dichotomy necessitates precise control over reaction conditions to achieve the desired isomer selectivity, primarily yielding 2-nitro-5-(trifluoromethyl)phenol and 4-nitro-3-(trifluoromethyl)phenol. These nitrated derivatives serve as versatile building blocks for further functionalization.

This document provides detailed application notes and experimental protocols for the regioselective nitration of 3-(trifluoromethyl)phenol, summarizing quantitative data and outlining methodologies for achieving specific isomeric products.

Directing Effects in the Nitration of 3-(Trifluoromethyl)phenol

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. In 3-(trifluoromethyl)phenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the positions meta to the trifluoromethyl group (positions 5 and an already substituted position) are deactivated. The interplay of these effects dictates the position of nitration.

A logical diagram illustrating these directing effects is presented below.

Figure 1. Directing effects on the nitration of 3-(trifluoromethyl)phenol.

Data Presentation: Isomer Distribution in Nitration Reactions

Precise control of reaction parameters allows for the selective synthesis of either the ortho- or para-nitrated product. The following table summarizes typical outcomes for the nitration of 3-(trifluoromethyl)phenol under various conditions.

| Nitrating Agent/System | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Overall Yield (%) | Reference |

| HNO₃ / Acetic Acid | Acetic Acid | 40 | 2-Nitro-5-(trifluoromethyl)phenol | 4-Nitro-3-(trifluoromethyl)phenol | Not specified | [1] |

| HNO₃ / H₂SO₄ | Sulfuric Acid | 0 - 10 | Mixture of isomers, potential for dinitration | - | Variable | General Knowledge |

| NaNO₂ / Wet SiO₂ / Solid Acid | Dichloromethane | Room Temp. | High regioselectivity for ortho/para isomers | Variable based on acid | Good to excellent | [2] |

| Cu(NO₃)₂·3H₂O | Acetonitrile | Reflux | Ortho-nitrated phenols favored | Para-nitrated phenols | Good | General Knowledge |

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-5-(trifluoromethyl)phenol

This protocol is adapted from a general method for the nitration of 3-(trifluoromethyl)phenol.[1]

Materials:

-

3-(Trifluoromethyl)phenol

-

Glacial Acetic Acid

-

65% Nitric Acid

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-